molecular formula C12H21NO4 B1393729 tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate CAS No. 1265908-09-5

tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate

Cat. No. B1393729
CAS RN: 1265908-09-5
M. Wt: 243.3 g/mol
InChI Key: CTIQWEXQRFSHLG-HTLJXXAVSA-N
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Description

This compound is a derivative of pyrrolidine, which is a cyclic amine. The “(2S)” notation indicates that it is a chiral molecule, and the configuration at the chiral center is “S”. The “tert-butyl” and “isopropyl” groups are types of alkyl groups, and the “carboxylate” refers to a carboxylic acid ester functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the addition of the various substituents. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the various substituents attached. The presence of the carboxylate ester group would likely have a significant effect on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carboxylate ester group could undergo reactions such as hydrolysis, while the pyrrolidine ring might participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and the functional groups present. For example, the presence of the polar carboxylate ester group might enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis Processes

  • The compound is used in various synthesis processes. For example, it is involved in a six-step synthesis process for creating specific complex compounds, highlighting its role in intricate chemical synthesis (Pan et al., 2015).
  • Another study demonstrates its use in the parallel solution-phase synthesis of pyroglutamic acids, which are crucial in various biochemical applications (Svete et al., 2010).

Pharmaceutical Development

  • It is used in the efficient synthesis of highly functionalized 2-pyrrolidinone, demonstrating its potential in the development of novel pharmaceutical compounds (Sasaki et al., 2020).

Chemical Properties Exploration

  • Studies exploring the chemical properties of similar compounds provide insights into molecular packing, weak intermolecular interactions, and crystal structure, which are fundamental for understanding the compound's applications in material science and pharmacology (Samipillai et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific conditions under which it is handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future research directions involving this compound could be diverse, depending on its properties and potential applications. It could be studied further for potential uses in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

tert-butyl (2S)-3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-7(2)10-8(14)6-9(15)13(10)11(16)17-12(3,4)5/h7-8,10,14H,6H2,1-5H3/t8?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIQWEXQRFSHLG-HTLJXXAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CC(=O)N1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(CC(=O)N1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate

CAS RN

1265908-09-5
Record name tert-Butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate
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tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate
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tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate
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tert-butyl (2S)-3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate

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